molecular formula C11H14ClF2N B1496347 2-(3,5-difluorophenyl)piperidine HCl

2-(3,5-difluorophenyl)piperidine HCl

Cat. No.: B1496347
M. Wt: 233.68 g/mol
InChI Key: KSFLWCHHRHMYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound features a piperidine ring substituted at the 2-position with a 3,5-difluorophenyl group, and it is stabilized as a hydrochloride salt. Fluorinated aromatic rings are known to enhance metabolic stability and binding affinity in bioactive molecules, making this compound a candidate for further pharmacological exploration. Structural analogs and related compounds listed in the evidence (e.g., difluorophenyl-substituted piperidines and hydrazines) suggest its relevance in chemical libraries and intermediate synthesis .

Properties

IUPAC Name

2-(3,5-difluorophenyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N.ClH/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11;/h5-7,11,14H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFLWCHHRHMYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=CC(=C2)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison:

Table 1: Structural Comparison of 2-(3,5-Difluorophenyl)piperidine HCl with Analogs

Compound Name Substituent Positions (Phenyl Ring) Piperidine Substitution CAS Number Key Structural Differences
This compound 3,5-difluoro 2-position Not provided Reference compound
1-(2,4-Difluorophenyl)piperidine [HC-3573] 2,4-difluoro 1-position 1345471-75-1 Fluorine positions and piperidine attachment site
1-(3,4-Difluoro-phenyl)-piperidin-4-one [SS-2149] 3,4-difluoro 4-keto, 1-position 885275-07-0 Keto group introduces polarity; altered fluorine positions
3,5-Difluorophenylhydrazine HCl [OR-1195] 3,5-difluoro Hydrazine moiety 502496-27-7 Replaces piperidine with hydrazine; distinct reactivity

Key Observations:

Piperidine Substitution Site: Substitution at the 2-position (reference compound) vs. 1-position (HC-3573) may influence conformational flexibility and steric interactions in target binding.

Functional Group Variations :

  • The 4-keto group in SS-2149 introduces hydrogen-bonding capability, which is absent in the reference compound. This could affect solubility or metabolic pathways .
  • Hydrazine Derivatives (e.g., OR-1195) lack the piperidine ring, reducing basicity and altering pharmacological profiles.

Research Findings and Limitations

Physicochemical and Pharmacological Data:

No direct experimental data (e.g., melting point, solubility, or bioactivity) for this compound are available in the provided evidence. However, inferences can be drawn from related studies:

  • Solubility Trends : Fluorinated aromatic compounds often exhibit lower aqueous solubility due to hydrophobicity, but hydrochloride salt formation (as in the reference compound) may improve solubility compared to free bases .
  • Thermodynamic Modeling : Methods described for nifedipine (e.g., solid-liquid equilibrium models in mixed solvents) could be applicable to predict solubility behavior for fluorinated piperidines .

Crystallographic Considerations:

Symmetric 3,5-difluoro substitution may facilitate easier crystal packing compared to asymmetric analogs.

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